1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H16N2O5S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O5S/c1-7-10(8(2)18-12-7)19(16,17)13-6-4-3-5-9(13)11(14)15/h9H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
MGAOKAVZRFCRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid involves multiple steps, typically starting with the formation of the isoxazole ring. One common method includes the cycloaddition reaction of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium catalysts . The piperidine ring is then introduced through a series of substitution reactions, followed by the addition of the sulfonyl group under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically target the sulfonyl group, converting it to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles
Common reagents used in these reactions include copper (II) sulfate, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to active sites, while the isoxazole ring may participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- The 4-carboxylic acid isomer (CAS 697258-72-3) exhibits an acidic pKa of 3.79, indicating moderate hydrophilicity, which may enhance aqueous solubility compared to non-acidic analogs .
- Positional isomerism alters steric and electronic interactions, impacting binding to biological targets. For example, the 2-carboxylic acid variant may adopt distinct conformational states compared to the 3- or 4-isomers due to ring strain and hydrogen-bonding capabilities.
Heterocyclic Sulfonyl Group Comparisons
The 3,5-dimethylisoxazole sulfonyl moiety distinguishes this compound from other sulfonamide derivatives:
Key Observations :
- The 3,5-dimethylisoxazole group may confer metabolic stability due to the isoxazole ring’s resistance to oxidative degradation, a feature advantageous in drug design .
- Sulfonyl substituents like methylsulfonyl () demonstrate cytotoxic activity, suggesting that the target compound’s sulfonyl group could similarly engage biological targets through hydrophobic or polar interactions .
Key Observations :
- The 4-carboxylic acid isomer is labeled as an irritant, highlighting the importance of safety assessments for positional isomers .
- Compared to argatroban hydrate, a piperidine-2-carboxylic acid derivative with a complex sulfonamide structure, the target compound lacks the guanidino and tetrahydroquinoline moieties critical for thrombin inhibition .
Biological Activity
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific case studies that highlight its pharmacological properties.
- Molecular Formula : C11H16N2O5S
- Molecular Weight : 288.32 g/mol
- CAS Number : 875163-82-9
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with isoxazole sulfonyl chlorides. The synthetic route can be optimized to enhance yield and purity, which is crucial for subsequent biological testing.
Enzyme Inhibition
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid has been evaluated for its inhibitory effects on various enzymes, particularly cholinesterases. In vitro studies indicate that compounds with similar structures exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values often in the low nanomolar range .
| Compound | Target Enzyme | IC50 Value (nM) |
|---|---|---|
| Compound 5h | AChE | 6.83 |
| Compound 5k | AChE | 2.13 |
These findings suggest that derivatives of this compound could be potential candidates for treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic transmission.
Radical Scavenging Activity
In addition to enzyme inhibition, the compound has shown significant radical scavenging activity. This property is essential for mitigating oxidative stress-related damage in cells, which is implicated in various diseases including cancer and neurodegeneration.
Alzheimer’s Disease Models
In a study involving transgenic mouse models of Alzheimer's disease, compounds related to 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid demonstrated a reduction in amyloid-beta aggregation and improved cognitive function as assessed by behavioral tests. The study indicated that these compounds could serve as multi-target directed ligands (MTDLs), addressing multiple pathways in Alzheimer’s pathology .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have yielded promising results. It was found to exhibit activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid, and how are they determined experimentally?
- Methodology :
- Melting Point : Measure using differential scanning calorimetry (DSC) or capillary methods. Reported melting point: 217–219°C .
- Solubility : Conduct equilibrium solubility studies in buffered solutions (e.g., pH 7.4). Solubility >43.2 µg/mL at physiological pH .
- LogP : Calculate via HPLC retention time correlation or shake-flask method. Reported logP: -0.194 (indicating moderate hydrophilicity) .
- Importance : These properties guide solvent selection for synthesis, formulation, and biological testing.
Q. How can researchers identify and quantify impurities in this compound during synthesis?
- Methodology :
- Chromatographic Separation : Use reverse-phase HPLC with UV detection. Optimize mobile phase (e.g., ammonium acetate buffer at pH 6.5) to resolve epimers or co-eluting impurities .
- Mass Spectrometry : Confirm impurity structures via LC-MS/MS, focusing on sulfonyl and piperidine-related byproducts .
- Critical Parameters : Column type (C18), buffer pH, and gradient elution profile.
Q. What safety precautions are essential when handling this compound in the laboratory?
- Protocol :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
- First Aid : In case of skin contact, rinse immediately with water; consult a physician and provide the SDS .
- Hazard Classification : Irritant (Xi symbol); avoid inhalation or direct contact .
Advanced Research Questions
Q. How can computational methods optimize the synthesis route for this compound?
- Methodology :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict intermediate stability and transition states.
- Condition Screening : Use machine learning to narrow experimental parameters (e.g., temperature, catalyst loading) based on existing reaction databases .
- Case Study : Multi-step synthesis involving palladium-catalyzed coupling and deprotection steps, optimized via computational feedback loops .
Q. What strategies resolve co-eluting epimers during chromatographic analysis?
- Methodology :
- Chiral Stationary Phases : Use columns with β-cyclodextrin or cellulose-based phases to separate stereoisomers.
- Mobile Phase Adjustments : Modify pH or add ion-pairing agents (e.g., trifluoroacetic acid) to enhance resolution .
- Validation : Confirm separation via NMR or circular dichroism for absolute configuration assignment .
Q. How can stability studies be designed to assess degradation pathways under varying storage conditions?
- Protocol :
- Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base).
- Analytical Monitoring : Track degradation products via UPLC-PDA and high-resolution MS .
Q. What experimental designs are effective for optimizing reaction yields in multi-step syntheses?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst type).
- Response Surface Modeling : Identify optimal conditions for palladium-catalyzed steps (e.g., 40–100°C, tert-butanol solvent) .
Q. How can biological activity assays be tailored to evaluate this compound’s enzyme inhibition potential?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
